molecular formula C15H15NO4 B187632 N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide CAS No. 313552-14-6

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide

Cat. No. B187632
M. Wt: 273.28 g/mol
InChI Key: SBSDCTKTYINSMN-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. HDMB is a white crystalline powder that has a molecular weight of 293.33 g/mol and a melting point of 193-194°C.

Mechanism Of Action

The exact mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.

Biochemical And Physiological Effects

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.

Advantages And Limitations For Lab Experiments

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, there are also some limitations associated with its use. N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide. One area of interest is the development of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a catalyst in organic reactions. Further research is also needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide and its potential applications in various fields of research.

Synthesis Methods

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,4-dimethoxybenzoyl chloride and 3-aminophenol in the presence of a base such as triethylamine. The reaction yields N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a white solid that can be purified using recrystallization.

Scientific Research Applications

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In the field of chemistry, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been used as a starting material for the synthesis of various other compounds. It has also been studied for its potential use as a catalyst in organic reactions.

properties

CAS RN

313552-14-6

Product Name

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H15NO4/c1-19-13-7-6-10(8-14(13)20-2)15(18)16-11-4-3-5-12(17)9-11/h3-9,17H,1-2H3,(H,16,18)

InChI Key

SBSDCTKTYINSMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC

Origin of Product

United States

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